(3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
(3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound featuring a fluorophenyl group, a benzo[d]thiazolyl moiety, and a piperazinyl methanone structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets . These targets often play crucial roles in various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
For instance, thiazole derivatives have been shown to interact with their targets in a way that leads to a variety of biological effects .
Biochemical Pathways
Based on the broad range of biological activities associated with similar compounds, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
It is known that thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
It is known that the chemical properties of similar compounds, such as their solubility in different solvents, can be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the formation of the benzo[d]thiazole ring, followed by the introduction of the piperazine moiety and subsequent functionalization with the fluorophenyl group. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl or benzo[d]thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound can be used in the study of enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological mechanisms at the molecular level.
Medicine
In medicinal research, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
Industrially, this compound can be utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone
- 1-[(4-Fluorobenzyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
Compared to similar compounds, (3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
(3-fluorophenyl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S2/c1-28(25,26)16-7-3-6-15-17(16)21-19(27-15)23-10-8-22(9-11-23)18(24)13-4-2-5-14(20)12-13/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFSTCGIXQGPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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